2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopropyl group, a methylsulfamoyl group, and a cyclopenta[b]thiophene ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Benzamido Intermediate: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamido intermediate.
Introduction of the Cyclopropyl and Methylsulfamoyl Groups: The benzamido intermediate is then reacted with cyclopropylamine and methylsulfonyl chloride under controlled conditions to introduce the cyclopropyl and methylsulfamoyl groups.
Cyclization to Form the Cyclopenta[b]thiophene Ring: The final step involves cyclization of the intermediate to form the cyclopenta[b]thiophene ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity or selectivity for certain targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-22(12-7-8-12)28(25,26)13-9-5-11(6-10-13)18(24)21-19-16(17(20)23)14-3-2-4-15(14)27-19/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKAGSOZMMOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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